EC144 vs. BIIB021: Hsp90α Binding Affinity Comparison
EC144 (alkyne 40) demonstrates a 4.6-fold higher binding affinity for Hsp90α compared to the first-generation inhibitor BIIB021 (compound 14), a molecule that previously advanced to Phase II clinical trials [1]. In the same Hsp90α binding assay format, EC144 exhibits an IC50 of 1.1 nM, whereas BIIB021 exhibits an IC50 of 5.1 nM [1]. This potency advantage is a direct result of the rational design modifications that distinguish the second-generation EC144 scaffold from the earlier purine-based inhibitor series [2].
| Evidence Dimension | Hsp90α binding inhibition (IC50) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | BIIB021 (compound 14): 5.1 nM |
| Quantified Difference | 4.6-fold lower IC50 (higher affinity) |
| Conditions | Hsp90α binding assay |
Why This Matters
Higher binding affinity translates into enhanced target engagement at lower drug concentrations, enabling effective Hsp90 inhibition with reduced compound usage and potentially lower off-target exposure.
- [1] Shi J, Van de Water R, Hong K, Lamer RB, Weichert KW, Sandoval CM, et al. EC144 is a potent inhibitor of the heat shock protein 90. J Med Chem. 2012 Sep 13;55(17):7786-95. doi: 10.1021/jm300810x. View Source
- [2] TargetMol. EC 144 Product Datasheet. Catalog No. T22758. View Source
